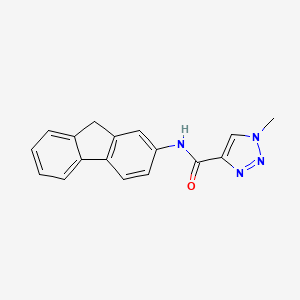

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

描述

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound featuring a triazole-carboxamide core substituted with a 9H-fluoren-2-yl group and a methyl moiety at the 1-position of the triazole ring. This structure combines a planar aromatic fluorenyl system with a heterocyclic triazole, which may confer unique physicochemical and pharmacological properties. The fluorenyl group’s rigidity and lipophilicity may enhance binding to hydrophobic pockets in biological targets or influence crystallographic packing behavior. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL, a widely used refinement program in small-molecule analysis .

属性

IUPAC Name |

N-(9H-fluoren-2-yl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-21-10-16(19-20-21)17(22)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAISVHFQSLKEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is functionalized to introduce a reactive group at the 2-position. This can be achieved through various methods, such as halogenation or nitration followed by reduction.

Click Chemistry: The functionalized fluorene is then subjected to a click reaction with an azide derivative to form the triazole ring. This reaction is typically catalyzed by copper(I) salts under mild conditions.

Amidation: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved using reagents such as carbodiimides or acid chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the click chemistry step and automated systems for the amidation reaction.

化学反应分析

Types of Reactions

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted carboxamide derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. The triazole moiety is known for its presence in numerous pharmaceutical compounds, particularly those with antifungal and antibacterial properties. Recent studies have shown that derivatives of triazoles can inhibit specific enzymes and receptors involved in various diseases.

Case Studies

- A study synthesized several 9H-fluorenone-based 1,2,3-triazole analogues, which were tested for their ability to inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Among them, one compound exhibited a minimum inhibitory concentration (MIC) of 52.35 μM, indicating significant potential as an antitubercular agent .

Antimicrobial Activity

The antimicrobial properties of N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been explored extensively. Triazoles are known to exhibit activity against a variety of pathogens.

Data Table: Antimicrobial Activity

| Compound Name | Target Pathogen | MIC (μM) | Inhibition Percentage |

|---|---|---|---|

| Compound 10p | Mycobacterium tuberculosis | 52.35 | 73% |

| Compound 5p | Mycobacterium tuberculosis | 58.34 | Not specified |

| Compound 8e | Mycobacterium tuberculosis | 66.94 | Not specified |

This table summarizes findings from studies that evaluated the effectiveness of various triazole derivatives against Mycobacterium tuberculosis .

Biological Probes

This compound can also serve as a molecular probe in biological research. Its unique structure allows it to interact with biological systems in a way that can be exploited for imaging or tracking cellular processes.

Research Insights

Research has suggested that compounds containing the triazole ring can be utilized to study cellular mechanisms due to their ability to bind selectively to certain proteins or enzymes. This characteristic makes them valuable tools in drug discovery and development .

作用机制

The mechanism of action of N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorene moiety can intercalate with DNA, while the triazole ring can form hydrogen bonds with biological macromolecules. This dual interaction can disrupt cellular processes, leading to potential anticancer effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide and related compounds:

Structural and Functional Analysis

Triazole Substitution Patterns: The target compound’s 1-methyl triazole group reduces steric hindrance compared to RFM’s bulkier 2,6-difluorophenylmethyl substituent. This may enhance binding affinity to enzymes or receptors requiring compact ligands.

Pharmacological Implications :

- RFM’s triazole ring is directly linked to its antiepileptic activity . The target compound’s fluorenyl moiety may alter bioavailability or blood-brain barrier penetration due to increased lipophilicity.

- RTG’s ester functionality contrasts with the carboxamide in the target compound. Esters are prone to hydrolysis, suggesting the target compound may exhibit greater metabolic stability .

Crystallographic Considerations :

- Crystalline forms of triazole derivatives often depend on substituent effects. For example, the patent in highlights the importance of triazole and pyridazine rings in forming stable crystalline phases. The fluorenyl group in the target compound may favor dense packing, amenable to analysis via SHELX-based refinement .

生物活性

N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound consists of a fluorene moiety linked to a triazole ring and a carboxamide group. The synthesis typically involves:

- Formation of the Fluorene Derivative : Functionalization of 9H-fluorene to introduce a reactive group at the 2-position.

- Click Chemistry : The functionalized fluorene undergoes a click reaction with an azide derivative to form the triazole ring.

- Amidation : Introduction of the carboxamide group using carbodiimides or acid chlorides in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

- DNA Intercalation : The fluorene moiety can intercalate with DNA, potentially disrupting cellular processes.

- Hydrogen Bonding : The triazole ring can form hydrogen bonds with various biomolecules, enhancing its interaction with target sites within cells.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. For example, derivatives similar to this compound have been shown to inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis:

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | |

| Compound 10 | HCT-116 | 2.6 | |

| Compound 11 | HepG2 | 1.4 |

These compounds demonstrated better efficacy than standard drugs like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Similar triazole derivatives have shown good inhibition against pathogens such as Escherichia coli and Staphylococcus aureus:

Study on Anticancer Activity

A study evaluating various triazole derivatives found that certain compounds exhibited significant antiproliferative effects across multiple cancer cell lines by inhibiting TS activity. The best-performing compound in this study had an IC50 value significantly lower than that of standard treatments .

Study on Antimicrobial Effects

Another research effort focused on synthesizing new triazole derivatives for antimicrobial applications demonstrated that these compounds could effectively inhibit the growth of both gram-positive and gram-negative bacteria. The findings suggest that modifications to the triazole structure can enhance antimicrobial efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how do they compare in efficiency?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between an azide and alkyne precursor. For example, azide-functionalized fluorenyl derivatives (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) can react with alkynes under Cu(I) catalysis (click chemistry) or strain-promoted conditions .

- Optimization : Reaction yields depend on solvent polarity (toluane vs. DMF), temperature (reflux vs. RT), and catalyst loading. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

- Example Data :

| Synthetic Route | Yield (%) | Reaction Time | Catalyst |

|---|---|---|---|

| CuAAC (CuSO₄/NaAsc) | 75–85 | 12–24 h | Cu(I) |

| Strain-promoted | 60–70 | 48–72 h | None |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorenyl C9 proton at δ 4.0–4.5 ppm; triazole protons at δ 7.5–8.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 335.14 for C₁₉H₁₆N₄O) .

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3%).

Q. What are the stability considerations for this compound under ambient conditions?

- Storage : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the triazole-carboxamide bond. Avoid prolonged exposure to light due to fluorenyl group photosensitivity .

- Decomposition Pathways : Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss corresponding to CO and NH₃ release .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Crystallization : Slow evaporation from ethanol/acetone mixtures yields single crystals suitable for X-ray diffraction.

- Refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement ellipsoids for heavy atoms (fluorenyl C–C bonds: ~1.48 Å; triazole ring planarity < 0.05 Å deviation) .

- Visualization : ORTEP diagrams highlight steric interactions (e.g., fluorenyl stacking vs. triazole torsion angles) .

Q. What computational methods are recommended for predicting this compound’s bioactivity?

- Docking Studies : Molecular docking (AutoDock Vina) against targets like COX-2 (PDB ID: 5KIR) can predict anti-inflammatory potential. Triazole-carboxamide hydrogen bonds with Arg120 and Tyr355 are critical .

- QSAR Models : Use Hammett constants (σ) for substituent effects on electron-withdrawing triazole groups. LogP values (~3.3) suggest moderate blood-brain barrier permeability .

Q. How can polymorphic forms of this compound be characterized, and what impact do they have on solubility?

- Polymorph Screening : Use solvent-drop grinding with 12 solvents (e.g., DMSO, chloroform) and analyze via PXRD .

- Thermal Analysis : DSC endotherms at 192–196°C correlate with Form I (monoclinic) vs. Form II (orthorhombic) .

- Solubility : Form I has 2.1 mg/mL in PBS (pH 7.4), while Form II shows 1.4 mg/mL due to tighter crystal packing .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for the triazole ring—how to resolve?

- Root Cause : Solvent effects (DMSO-d₆ vs. CDCl₃) and concentration differences alter chemical shifts.

- Resolution : Standardize conditions (0.03 M in CDCl₃) and use 2D NMR (¹H-¹⁵N HMBC) to confirm triazole N-methylation (δN ~ 140 ppm) .

Q. Conflicting bioactivity data in enzyme inhibition assays—how to troubleshoot?

- Potential Issues : Impurities (>95% purity required) or solvent residues (e.g., DMSO) may inhibit enzyme activity.

- Mitigation : Purify via preparative HPLC (C18 column, 70:30 H₂O:MeCN) and validate with LC-MS .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and moisture levels (<50 ppm H₂O).

- Crystallography : Deposit CIF files in Cambridge Structural Database (CSD) for community validation .

- Bioassays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。